Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound classified under the imidazo[1,2-a]pyridine family. This compound is recognized for its significant biological activities and potential applications in medicinal chemistry. Its structure incorporates a carboxylate group, which enhances its reactivity and interaction with various biological targets. The compound is known by its IUPAC name, ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate, and has the CAS number 70705-30-5.
The synthesis of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminopyridine derivatives with ethyl bromoacetate under basic conditions. The cyclization process is facilitated by the formation of an intermediate that subsequently undergoes further transformations to yield the desired imidazo[1,2-a]pyridine structure.
Recent advancements have highlighted metal-free synthesis protocols that are environmentally friendly and efficient. These methods often utilize catalysts such as p-toluenesulfonic acid to promote cyclization reactions without the need for heavy metals, making them suitable for large-scale production .
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate has a molecular formula of C₁₁H₁₂N₂O₂ and a molecular weight of approximately 204.22 g/mol. The compound features a bicyclic structure characterized by an imidazole ring fused to a pyridine ring.
Key structural data:
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate can participate in various chemical reactions due to its reactive functional groups. Notably, it can undergo nucleophilic substitutions and cycloadditions. The interactions with cytochrome P450 enzymes are particularly significant, as they can lead to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA and proteins .
The compound's reactivity profile suggests potential applications in drug development, where it could serve as a scaffold for designing novel therapeutic agents targeting specific biological pathways.
The mechanism of action of ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate primarily involves its interactions with specific enzymes and proteins within biological systems. It has been shown to modulate enzyme activity through binding at active sites, which can lead to either inhibition or activation of enzymatic functions.
This compound's interaction with cytochrome P450 enzymes is particularly noteworthy as it impacts the metabolism of various xenobiotics and endogenous compounds. Such interactions can result in altered pharmacokinetics of drugs or toxicological effects due to the formation of reactive metabolites .
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in various experimental conditions and its suitability for different applications .
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
The imidazo[1,2-a]pyridine scaffold represents a "drug prejudice" heterocyclic system due to its exceptional adaptability in drug design and broad therapeutic relevance. Characterized by a fused bicyclic 5-6 structure with nitrogen atoms at positions 1 and 8, this scaffold exhibits favorable physicochemical properties including metabolic stability, balanced lipophilicity, and hydrogen-bonding capacity that facilitate target interactions [2] [8]. Marketed drugs incorporating this core include:
Table 1: Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives
Biological Activity | Clinical Significance | Key Structural Features |
---|---|---|
Anticancer [7] [10] | Targets tubulin polymerization/PI3Kα signaling | C3-amide/C6-aryl substitutions |
Antimicrobial [3] [6] | Active against S. pneumoniae/Mycobacteria | Halogenation at C6; ester at C2 |
Antiviral [5] | Rhinovirus inhibition | C3-imidazole modifications |
Antidiabetic [8] | Sirtuin activation | Biphenyl extensions at C6 |
The scaffold's synthetic versatility enables extensive structural decoration, allowing medicinal chemists to fine-tune pharmacokinetic properties and target selectivity. Recent studies demonstrate that 6-methyl substitution (as in ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate) enhances membrane permeability while maintaining aqueous solubility—a critical balance for drug bioavailability [4] [8]. The electron-rich nature of the ring system facilitates π-stacking interactions with biological targets, particularly protein kinases and GPCRs, making it invaluable in oncology and CNS drug discovery [5] [10].
Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-30-5; C₁₁H₁₂N₂O₂; MW 204.23 g/mol) serves as a strategic synthetic intermediate due to three modifiable regions: the C2 ethyl ester, C6 methyl group, and reactive positions on the fused ring system. Its structural features include:
Table 2: Synthetic Applications of Ethyl 6-Methylimidazo[1,2-a]pyridine-2-carboxylate
Derivative Class | Synthetic Route | Biological Application |
---|---|---|
6-Bromo analogs [3] | NBS bromination | S. pneumoniae FtsZ inhibitors |
Tubulin inhibitors [7] | Amidation + cyclization | Antimitotic anticancer agents |
PI3Kα inhibitors [10] | Suzuki coupling + ester hydrolysis | HCC827 cell proliferation inhibition |
FtsZ-targeting antibacterials [3] | Bromination + S-alkylation | Narrow-spectrum pneumococcal inhibitors |
The commercial availability of this building block (purity 97-98%; $25-$166/g scale-dependent [4]) accelerates drug discovery workflows. Key synthetic transformations include:
In antimicrobial development, this building block enabled the synthesis of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate—a narrow-spectrum inhibitor targeting Streptococcus pneumoniae FtsZ protein (IC₅₀ = 3.8 μM) with minimal impact on commensal flora [3]. In oncology, its derivatives demonstrate dual mechanisms: disrupting tubulin polymerization (e.g., N-(6-chloro-3-phenylimidazo[1,2-a]pyridin-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-imine induces G2/M arrest at 0.2 μM) [7] and inhibiting PI3Kα (compound 13k: IC₅₀ = 1.94 nM against HCC827 cells) [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1